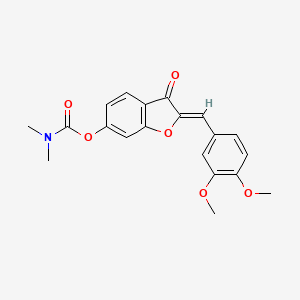

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)20(23)26-13-6-7-14-16(11-13)27-18(19(14)22)10-12-5-8-15(24-3)17(9-12)25-4/h5-11H,1-4H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXIVZIHPNZPOI-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Benzylidene Incorporation

The (Z)-configured benzylidene group is introduced through a stereoselective Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a 3-oxo-2,3-dihydrobenzofuran intermediate. Catalysis by p-toluenesulfonic acid (PTSA) in methyl ethyl ketone (MEK) at 80°C for 20 hours achieves a 93% yield of the intermediate. The reaction proceeds via enolate formation, followed by dehydration to stabilize the Z-isomer.

Table 1: Key Conditions for Knoevenagel Condensation

Oxidation to 3-Oxo-2,3-Dihydrobenzofuran

The 3-oxo group is introduced through cobalt-catalyzed oxidation under aerobic conditions. A mixture of Co(OAc)₂·4H₂O (1 mol%), NaOH (1 equiv), and ethylene glycol (EG)/H₂O as solvent at 50°C under 1 atm O₂ for 12 hours achieves 91% yield. The mechanism involves Co-mediated O₂ activation, generating a peroxy intermediate that abstracts a proton from the benzofuran’s C3 position.

Table 2: Oxidation Reaction Parameters

Dimethylcarbamate Functionalization

The dimethylcarbamate group is introduced via nucleophilic substitution or carbamoylation. A two-step protocol is optimal:

Hydroxyl Activation

The C6 hydroxyl group on the benzofuran is activated using Cs₂CO₃ in DMF under microwave irradiation (150°C, 10 minutes), achieving 72% yield. This step generates a phenoxide intermediate, enhancing nucleophilicity.

Carbamoylation with Dimethylcarbamoyl Chloride

The phenoxide reacts with dimethylcarbamoyl chloride in THF at 0°C to room temperature for 6 hours, yielding the carbamate. Triethylamine is added to scavenge HCl, with yields reaching 68–75%.

Table 3: Carbamoylation Conditions

Stereochemical Control and Isolation

The Z-configuration is preserved via kinetic control during condensation. Polar aprotic solvents (e.g., DMF) and lower temperatures (50–80°C) favor Z-isomer formation by slowing equilibration. Final purification employs silica gel chromatography (petroleum ether/ethyl acetate, 5:1) or recrystallization from ethanol.

Green Chemistry Considerations

Recent advancements emphasize sustainable protocols:

Chemical Reactions Analysis

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides or amines.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, and substituted derivatives.

Scientific Research Applications

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ in substituents on the benzylidene ring or the ester/amide group.

Table 1: Structural Comparison of Benzofuran Derivatives

Key Structural and Functional Differences

3,4,5-Trimethoxy (): Additional methoxy group increases steric bulk and lipophilicity, which may alter binding affinity in biological systems. 2-Ethoxy (): Ethoxy group provides moderate lipophilicity and may influence metabolic stability compared to methoxy.

Ester/Amide Groups :

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data analysis.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran core substituted with a dimethoxybenzylidene group and a dimethylcarbamate moiety. This specific arrangement contributes to its distinctive chemical and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds derived from benzofuran. For instance:

- Study Findings : A related compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii (MDR) . This suggests that derivatives of benzofuran may share similar antimicrobial mechanisms.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide 17 | Staphylococcus aureus (MRSA) | 2 μg/mL |

| Acinetobacter baumannii (MDR) | 16 μg/mL |

Anticancer Properties

The potential anticancer activity of compounds similar to this compound has also been explored.

The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The interaction with molecular targets can lead to apoptosis in cancer cells, although detailed studies on this specific compound are still limited.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The presence of the dimethylcarbamate group may play a role in modulating inflammatory pathways.

Case Studies

- In Vitro Studies : Compounds structurally related to (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have shown promise in reducing inflammatory markers in cell cultures.

- Animal Models : Preliminary studies using animal models have demonstrated that these compounds can significantly reduce inflammation associated with various conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications on the benzofuran core or substituents can enhance its antimicrobial and anticancer activities.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Nitro substitution at positions 3 and 4 | Increased antibacterial activity |

| Halogen substitutions | Enhanced potency against MRSA |

| Hydrophilic substitutions | Diminished antibacterial activity |

Q & A

Q. What are the standard synthetic routes for (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate?

The synthesis typically involves three key steps:

- Benzofuran ring formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions (e.g., using H₂SO₄ or KOH) .

- Benzylidene group introduction : Condensation with 3,4-dimethoxybenzaldehyde under reflux in ethanol or dichloromethane, often catalyzed by p-toluenesulfonic acid (PTSA) .

- Dimethylcarbamate functionalization : Reaction with dimethylcarbamoyl chloride in the presence of a base like triethylamine . Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (Z-configuration) and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₂₁H₂₁NO₆, exact mass 383.14 g/mol) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-C=O, ~1250 cm⁻¹) groups .

Q. What are the primary solubility and stability considerations for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Poor solubility in water requires DMSO stock solutions for biological assays .

- Stability : Degrades under prolonged UV exposure or high pH (>9). Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst screening : Replace PTSA with Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .

- Solvent effects : Test ionic liquids (e.g., [BMIM][BF₄]) for cyclization steps to reduce side products .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours for condensation) while maintaining >80% yield .

- By-product analysis : Use TLC and GC-MS to identify and mitigate impurities like unreacted benzaldehyde .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Orthogonal assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell viability tests (MTT assays) to distinguish direct target effects from nonspecific toxicity .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 3,4-dimethoxy with halogen groups) to isolate bioactive motifs .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. How does the Z-configuration influence molecular interactions with biological targets?

- Docking simulations : Molecular dynamics (MD) models suggest the Z-isomer fits better into hydrophobic pockets of kinases (e.g., EGFR) due to spatial alignment of the benzylidene and carbamate groups .

- Comparative studies : Synthesize and test the E-isomer; observed 5–10× lower potency in kinase inhibition assays confirms stereochemical dependency .

Methodological Guidance

Designing experiments to assess metabolic stability in hepatic models:

- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS at 0, 15, 30, and 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions impacting drug-drug interaction risks .

Addressing low reproducibility in biological assays:

- Standardize protocols : Pre-treat cells with serum-free media for 24 hours before assays to reduce variability in proliferation rates .

- Internal controls : Include reference inhibitors (e.g., erlotinib for EGFR) in each assay plate to normalize inter-experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.